molecular formula C39H45NO10 B1239363 Actamycin CAS No. 76045-67-5

Actamycin

Cat. No.: B1239363
CAS No.: 76045-67-5
M. Wt: 687.8 g/mol
InChI Key: VMGZUMXAOXKLLT-PNBNQRKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actamycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

mTOR Signaling and Cellular Processes

Actamycin, also known as Actinomycin D, is a compound that has been investigated in the context of mTOR (mammalian target of rapamycin) signaling. This signaling pathway plays a central role in regulating cell growth, metabolism, and survival. This compound's interaction with mTOR signaling has implications for various cellular processes and diseases.

  • mTOR and Memory Consolidation : this compound influences mTORC2 (mTOR complex 2), which is crucial for memory consolidation. Studies have shown that targeting mTORC2 can impact long-term memory and hippocampal long-term potentiation, suggesting therapeutic potential for cognitive dysfunction (Huang et al., 2013).

  • mTOR in Disease Pathogenesis : The mTOR pathway, which this compound affects, is implicated in various diseases including cancer, diabetes, and neurodegenerative disorders. This makes this compound a candidate for therapeutic intervention in these diseases (Blenis, 2017); (Saxton & Sabatini, 2017).

  • Anti-Aging and Longevity : this compound's modulation of mTOR signaling has been studied in the context of aging and lifespan extension. It presents potential as an anti-aging therapeutic (Blagosklonny, 2012); (Lamming et al., 2013).

  • Neurodegenerative Diseases : this compound, through its action on the mTOR pathway, has potential implications in the treatment of neurodegenerative diseases. This includes influencing autophagy and protein aggregation in conditions like ALS and frontotemporal lobar dementia (Wang, Tsai, & Shen, 2013).

  • Impact on Viral Replication : this compound's modulation of mTOR signaling has been observed to affect the replication of viruses like HIV-1. This offers a potential avenue for developing antiviral strategies (Roy, Paquette, Fortin, & Tremblay, 2002).

  • Potential in Cancer Therapy : The interaction of this compound with mTOR signaling has implications in cancer biology. Its effects on cell growth and survival pathways make it a candidate for cancer treatment, especially in cancers with defective signaling pathways (Guertin & Sabatini, 2005).

  • Expanding Regulatory T Cells : this compound, by affecting mTOR signaling, can influence the expansion of regulatory T cells, which are crucial for immune regulation. This has implications for diseases involving immune dysregulation (Battaglia, Stabilini, & Roncarolo, 2005).

  • Novel Antitumor Mechanisms : this compound has been found to interact with oncogenic promoter G-quadruplex DNA, suggesting a unique mechanism for its anticancer activity. This interaction may repress gene expression involved in cancer progression (Kang & Park, 2009).

Properties

CAS No.

76045-67-5

Molecular Formula

C39H45NO10

Molecular Weight

687.8 g/mol

IUPAC Name

(7Z,12Z,16Z,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone

InChI

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17-

InChI Key

VMGZUMXAOXKLLT-PNBNQRKOSA-N

Isomeric SMILES

CC1/C=C\C=C/C=C\C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C\C(C(C(/C=C\C(C/C=C(\C(=O)CC1O)/C)O)C)O)C)/C)C(=O)C2=O)O

SMILES

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O

Canonical SMILES

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O

Synonyms

actamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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